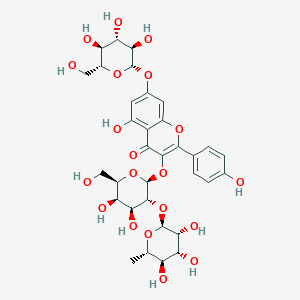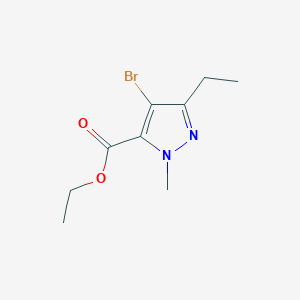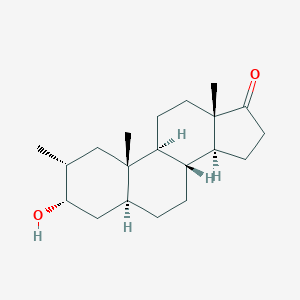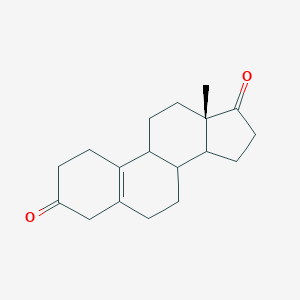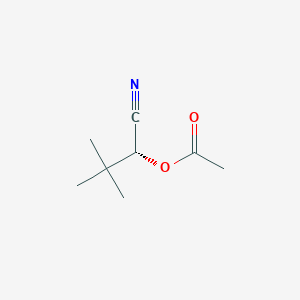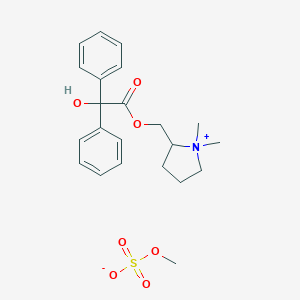
Poldine methylsulfate
作用机制
甲基硫酸波尔定通过拮抗毒蕈碱乙酰胆碱受体(CHRM)发挥作用。这种抑制阻止乙酰胆碱与这些受体结合,从而降低副交感神经系统的活性。 主要分子靶标是毒蕈碱受体,它们参与各种生理过程,例如平滑肌收缩和腺体分泌 .
类似化合物:
阿托品: 另一种毒蕈碱乙酰胆碱受体拮抗剂,但具有不同的结构和更广泛的应用范围。
东莨菪碱: 与阿托品类似,用于其抗胆碱能特性,但具有不同的药代动力学。
甲基硫酸波尔定的独特性: 甲基硫酸波尔定由于其特定的结构而具有独特的药理学特性。 与阿托品和东莨菪碱不同,甲基硫酸波尔定是一种季铵化合物,这限制了其穿过血脑屏障的能力,从而减少了中枢神经系统副作用 .
生化分析
Biochemical Properties
Poldine Methylsulfate interacts with the muscarinic acetylcholine receptor (CHRM) as an antagonist . This interaction involves the binding of this compound to the receptor, which inhibits the action of acetylcholine, a neurotransmitter, on the muscarinic receptors .
Cellular Effects
The primary cellular effect of this compound is its antagonistic action on the muscarinic acetylcholine receptors This can influence various cellular processes, including cell signaling pathways and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the muscarinic acetylcholine receptors and inhibiting their action This can lead to changes in gene expression and cellular function
Metabolic Pathways
This compound is involved in the neuroactive ligand-receptor interaction pathway and the cholinergic synapse pathway
准备方法
合成路线和反应条件: 甲基硫酸波尔定可以通过2-[(2-羟基-2,2-二苯基乙酰基)氧基]甲基-1,1-二甲基吡咯烷鎓与硫酸二甲酯反应合成 . 反应通常涉及以下步骤:
吡咯烷鎓中间体的形成: 这涉及2-羟基-2,2-二苯基乙酸与1,1-二甲基吡咯烷鎓反应。
甲基化: 然后用硫酸二甲酯甲基化中间体以形成甲基硫酸波尔定。
工业生产方法: 甲基硫酸波尔定的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及严格控制反应条件以确保高产率和纯度。 反应通常在受控环境中进行,以防止污染和产品的降解 .
化学反应分析
反应类型: 甲基硫酸波尔定会经历各种化学反应,包括:
取代反应: 由于季铵基团的存在,它可以参与亲核取代反应。
水解: 甲基硫酸波尔定中的酯键可以在酸性或碱性条件下水解。
常用试剂和条件:
亲核取代: 常用试剂包括亲核试剂,例如卤化物、硫醇和胺。
水解: 使用酸性或碱性条件来水解酯键。
形成的主要产物:
取代反应: 产物取决于所用亲核试剂。例如,与卤化物亲核试剂反应将产生卤化物取代产物。
水解: 甲基硫酸波尔定的水解产生相应的醇和酸.
科学研究应用
甲基硫酸波尔定在科学研究中具有广泛的应用,包括:
化学: 用作各种有机合成反应的试剂。
生物学: 用于涉及毒蕈碱乙酰胆碱受体的研究。
医学: 由于其抗胆碱能特性,被用作治疗剂,特别是在治疗胃肠道疾病方面。
工业: 应用于药物制剂的制备
相似化合物的比较
Atropine: Another muscarinic acetylcholine receptor antagonist, but with a different structure and broader range of applications.
Scopolamine: Similar to atropine, used for its anticholinergic properties but with different pharmacokinetics.
Uniqueness of Poldine Methylsulfate: this compound is unique due to its specific structure, which confers distinct pharmacological properties. Unlike atropine and scopolamine, this compound is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects .
属性
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHAZEKGLAMVFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969686 | |
| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-80-2 | |
| Record name | Pyrrolidinium, 2-[[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl]-1,1-dimethyl-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poldine methylsulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poldine metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLDINE METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564C0W9848 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Poldine Methylsulfate in treating peptic ulcers?
A1: While the provided abstracts do not delve into the specific mechanism of action of this compound, they do highlight its use in treating peptic ulcers. [, , ] This suggests that this compound likely acts as an anticholinergic agent. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter that stimulates the production of stomach acid. By reducing stomach acid, this compound can help alleviate the symptoms of peptic ulcers and promote healing.
Q2: How can this compound be quantified in pharmaceutical preparations?
A2: A spectrophotometric method has been developed for the determination of this compound in pharmaceutical preparations. [] This method utilizes the ultraviolet absorbance of the compound in methanol solutions. To eliminate interference from other substances, a separation step involving the formation and subsequent regeneration of a reineckate derivative via ion-exchange chromatography is employed.
Q3: Has this compound been compared to other drugs for peptic ulcer treatment?
A3: Yes, research has been conducted comparing the effectiveness of this compound to other treatment options for peptic ulcers. One study involved a double-blind comparison of this compound with butabarbital sodium and propantheline bromide with phenobarbital. [, ] While the specific results of this study are not detailed in the abstract, the fact that such a comparison was conducted highlights the ongoing effort to understand the relative efficacy of different peptic ulcer treatments.
Q4: Are there any analytical methods to study the stability of this compound?
A4: The spectrophotometric method mentioned previously is not only valuable for quantifying this compound but also for investigating its hydrolytic degradation. [] By monitoring the changes in UV absorbance over time, researchers can gain insights into the stability of the compound under various conditions and potentially identify degradation products. This information is crucial for developing stable formulations and ensuring the drug's efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


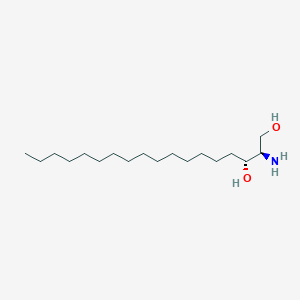
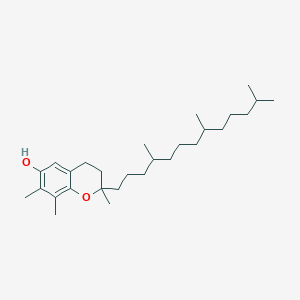
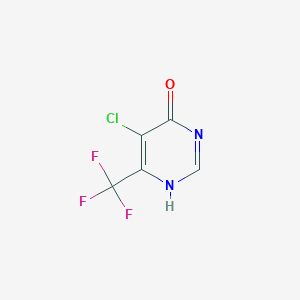
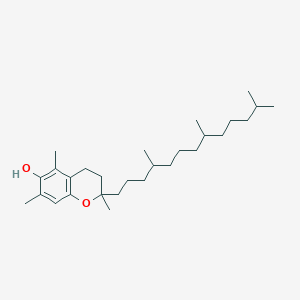
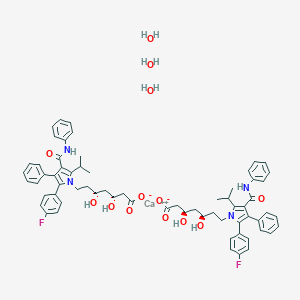
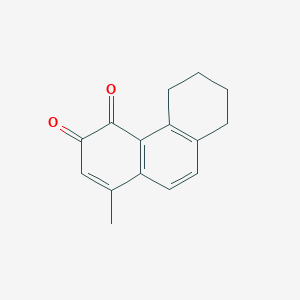

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

